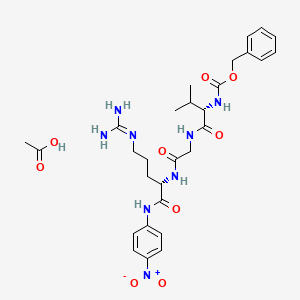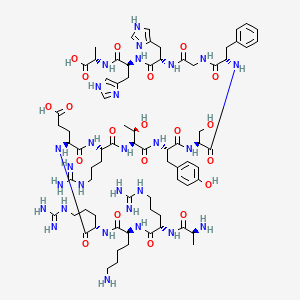
Methyl-L-Daunosaminhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl L-daunosamine hydrochloride is a chemical compound with the molecular formula C7H16ClNO3 and a molecular weight of 197.66 g/mol . It is a derivative of L-daunosamine, a sugar component found in several complex carbohydrates. This compound is primarily used in research and has applications in the modification of polysaccharides and other saccharides .
Wissenschaftliche Forschungsanwendungen
Methyl L-daunosamine hydrochloride has several scientific research applications, including:
Chemistry: Used in the synthesis of complex carbohydrates and as a building block for other chemical compounds.
Biology: Employed in the study of carbohydrate metabolism and the modification of biological molecules.
Medicine: Investigated for its potential use in drug development and as a component in therapeutic agents.
Wirkmechanismus
Target of Action
Methyl L-Daunosamine Hydrochloride, also known as Daunosamine Hydrochloride, is a derivative of the antibiotic daunorubicin . The daunosamine moiety of daunorubicin is considered to be the most sensitive part of the molecule in terms of biological response to chemical transformations .
Mode of Action
Daunorubicin, from which Methyl L-Daunosamine Hydrochloride is derived, is known to generate reactive oxygen species (ROS), which causes DNA damage, particularly inducing double-strand breaks (DSBs) . The modification of daunorubicin on its NH2 moiety, which includes the daunosamine part, is a well-established synthetic approach to obtain novel derivatives of this compound .
Biochemical Pathways
The biosynthesis of dTDP-L-daunosamine, the deoxyaminosugar moiety of the antibiotics daunorubicin and doxorubicin, involves several enzymes encoded by a single gene cluster . The first two steps of the pathway, the activation of α-D-glucopyranose 1-phosphate by dTDP and 4,6 dehydration, are common to the biosynthesis of many dTDP-sugars . The next steps are catalyzed by a 3,5-epimerase, a 2,3-dehydratase, and a 3-aminotransferase . Finally, the 4-ketoreductase reduces the C-4 ketone to a hydroxyl group to produce dTDP-L-daunosamine .
Pharmacokinetics
The modification of daunorubicin, which includes the daunosamine part, is a well-established synthetic approach to obtain novel derivatives of this compound . These modifications can potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.
Result of Action
Daunorubicin, from which it is derived, is known to cause dna damage, particularly inducing double-strand breaks (dsbs) . This leads to cytotoxicity, which is the basis for its use in cancer treatment .
Action Environment
The synthesis and modification of daunorubicin, which includes the daunosamine part, could potentially be influenced by various factors such as temperature, ph, and the presence of other substances .
Biochemische Analyse
Biochemical Properties
It is known that the daunosamine moiety of this antibiotic is considered to be the most sensitive part of a molecule in terms of biological response to chemical transformations .
Cellular Effects
It is known that daunosamine, a component of the anthracycline class of antineoplastics, is soluble in water and responds with polymers like cellulose and lignin if it is in excess . This suggests that Methyl L-Daunosamine Hydrochloride may have similar interactions within cells.
Molecular Mechanism
Modification of daunorubicin on its NH2 moiety, which includes the daunosamine part, is a well-established synthetic approach to obtain novel derivatives of this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl L-daunosamine hydrochloride can be synthesized through the asymmetric conjugate addition of lithium ®-N-benzyl-α-methylbenzylamide to methyl or tert-butyl (E,E)-hexa-2,4-dienoate, followed by osmium tetroxide-catalyzed dihydroxylation . This method provides a concise route to the compound and its epimers. The reaction conditions involve the use of homochiral lithium amide and osmium tetroxide as key reagents.
Industrial Production Methods
Industrial production methods for Methyl L-daunosamine hydrochloride typically involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl L-daunosamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include osmium tetroxide for dihydroxylation, lithium amides for conjugate addition, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include various derivatives of Methyl L-daunosamine hydrochloride, such as methyl 3-epi-D-daunosaminide hydrochloride .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl β-L-daunosaminide hydrochloride: A similar compound with a slightly different structure and properties.
Daunosamine hydrochloride: Another derivative of L-daunosamine with similar applications and chemical properties.
Uniqueness
Methyl L-daunosamine hydrochloride is unique due to its specific molecular structure, which allows it to interact with polysaccharides and other saccharides in a distinct manner. This uniqueness makes it valuable for research and industrial applications where precise modifications of carbohydrates are required .
Eigenschaften
IUPAC Name |
(2S,3S,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-4-7(9)5(8)3-6(10-2)11-4;/h4-7,9H,3,8H2,1-2H3;1H/t4-,5-,6+,7+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYGBUAXDCLPMP-AOAPYHFMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of synthesizing daunosamine hydrochloride from readily available sugars like D-glucose and D-mannose?
A1: Daunosamine is a crucial component of important anti-cancer drugs. Synthesizing it from readily available and inexpensive starting materials like D-glucose [] and D-mannose [] can potentially make the production of these drugs more cost-effective and efficient.
Q2: Do the provided papers describe different synthetic approaches to daunosamine hydrochloride?
A2: Yes, while both papers utilize carbohydrate chemistry principles, they employ different strategies and reaction sequences. The paper by Baer et al. [] starts with D-mannose, while the other paper by Marsh et al. [] uses D-glucose as the starting material. This highlights the possibility of multiple synthetic routes to obtain the target molecule.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(pF)Phe4]nociceptin(1-13)NH2](/img/structure/B561552.png)






![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)

